Methyl monensin
Description
Historical Perspective of Polyether Ionophore Antibiotics Research
The field of polyether ionophore antibiotics began in 1967 with the isolation of Monensin (B1676710) from the bacterium Streptomyces cinnamonensis. Current time information in Bangalore, IN.wikipedia.org This discovery marked the formal recognition of ionophores as a distinct class of molecules. Current time information in Bangalore, IN. The term "ionophore," from the Greek for "ion carrier," was coined in 1967 to describe a molecule's ability to bind a metal ion and transport it across cellular membranes. Current time information in Bangalore, IN.stanford.edu These compounds, produced through the fermentation of various Streptomyces and Actinomadura species, are characterized by a unique structure containing multiple tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings linked by aliphatic bridges and a terminal carboxylic acid group. Current time information in Bangalore, IN.
The elucidation of the crystal structure of the monensin silver salt complex was a significant milestone, providing critical insight into the mechanism of action for this class of compounds. Current time information in Bangalore, IN. Early research established that the biological activity of these molecules stems from their capacity to form lipid-soluble complexes with cations and transport them across lipid bilayers, thereby disrupting the crucial ion gradients necessary for cellular function. Current time information in Bangalore, IN.stanford.edu This ion transport was initially understood to be an electroneutral antiport system, where the ionophore exchanges a cation (like Na+) for a proton (H+) across the membrane. Current time information in Bangalore, IN.wikipedia.org This fundamental understanding of their function as mobile ion carriers laid the groundwork for decades of research into their properties and applications.
Academic Significance of Monensin and Its Derivatives in Chemical Biology
Monensin and its derivatives hold considerable academic significance, serving as powerful tools in chemical biology to investigate cellular processes. Their primary importance lies in their ability to selectively transport metal cations across both cellular and subcellular membranes, making them invaluable for studying ion transport mechanisms. wikipedia.orgstanford.edu The antibacterial properties of monensin, which result from its ability to alter the pH and sodium-potassium balance in bacterial cells, have been extensively studied. Current time information in Bangalore, IN.
Research Focus on the Methyl Ester Analog: A Neutral Ionophore Paradigm
A significant focus of research has been on Monensin methyl ester, a derivative where the terminal carboxyl group of Monensin A is esterified. Current time information in Bangalore, IN. This modification neutralizes the molecule, as it blocks the carboxyl group that would otherwise lose a proton during ion transport. Current time information in Bangalore, IN.chemsrc.com This seemingly simple change fundamentally alters its behavior and establishes it as a paradigm for neutral ionophore research.
Unlike its parent compound, which primarily acts as a typical ion carrier facilitating an electroneutral exchange, Monensin methyl ester has been shown to have a different mechanism. Current time information in Bangalore, IN. Research suggests that Monensin methyl ester can act as a channel-forming ionophore. Current time information in Bangalore, IN. Studies have proposed that multiple molecules of the methyl ester can assemble to form a proton channel, potentially with water molecules participating in the structure, allowing for the passage of protons across the membrane. Current time information in Bangalore, IN. This shift in mechanism from a carrier to a channel-former is a key area of investigation.
Furthermore, Monensin methyl ester has found practical applications in analytical chemistry as an ion-active component in sodium-selective electrodes. chemsrc.comsigmaaldrich.com Its ability to form stable 1:1 complexes with monovalent cations like Li+, Na+, and K+ has been studied using various spectroscopic and computational methods. nih.gov These studies aim to understand the structural basis for its complexing ability and how the neutralization of the carboxyl group affects its interaction with different cations. nih.gov
Data Tables
Table 1: Physicochemical Properties of Monensin Methyl Ester
| Property | Value | Source(s) |
| Molecular Formula | C₃₇H₆₄O₁₁ | chemsrc.comsigmaaldrich.commedchemexpress.com |
| Molecular Weight | 684.90 g/mol | chemsrc.comsigmaaldrich.commedchemexpress.com |
| CAS Number | 28636-21-7 | sigmaaldrich.com |
| Boiling Point | 752.1±60.0 °C (Predicted) | chemicalbook.com |
| Storage Temperature | 2-8°C | chemsrc.com |
Table 2: Comparison of Monensin and Monensin Methyl Ester
| Feature | Monensin | Monensin Methyl Ester | Source(s) |
| Functional Group | Carboxylic Acid (-COOH) | Methyl Ester (-COOCH₃) | Current time information in Bangalore, IN. |
| Charge State | Anionic (deprotonated) or Neutral (protonated) | Neutral | Current time information in Bangalore, IN.chemsrc.com |
| Primary Ion Transport Mechanism | Carrier (Na⁺/H⁺ antiport) | Channel-former (proton channel) | Current time information in Bangalore, IN. |
| Ion Transport Type | Electroneutral | Potentially electrogenic | Current time information in Bangalore, IN.wikipedia.org |
| Primary Application | Antibiotic, Coccidiostat | Ion-selective electrodes | Current time information in Bangalore, IN.chemsrc.comsigmaaldrich.com |
Structure
2D Structure
Properties
CAS No. |
28636-21-7 |
|---|---|
Molecular Formula |
C37H64O11 |
Molecular Weight |
684.9 g/mol |
IUPAC Name |
methyl (2S,3R,4S)-4-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate |
InChI |
InChI=1S/C37H64O11/c1-11-35(32-21(3)17-27(44-32)29-20(2)16-22(4)37(41,19-38)47-29)13-12-28(45-35)34(8)14-15-36(48-34)18-26(39)23(5)31(46-36)24(6)30(42-9)25(7)33(40)43-10/h20-32,38-39,41H,11-19H2,1-10H3/t20-,21-,22+,23+,24-,25-,26-,27+,28+,29-,30+,31-,32+,34-,35-,36+,37-/m0/s1 |
InChI Key |
PFRZSHIENRKVSE-QNAGYLPBSA-N |
Isomeric SMILES |
CC[C@]1(CC[C@@H](O1)[C@]2(CC[C@@]3(O2)C[C@@H]([C@H]([C@H](O3)[C@H](C)[C@@H]([C@@H](C)C(=O)OC)OC)C)O)C)[C@@H]4[C@@H](C[C@H](O4)[C@@H]5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C |
Canonical SMILES |
CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)OC)OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C |
Pictograms |
Acute Toxic |
Synonyms |
MON1 compound monensin A methyl ester monensin methyl este |
Origin of Product |
United States |
Biosynthesis and Bioconversion Pathways of Monensin and Its Derivatives
Polyketide Biosynthesis of Monensin (B1676710) A in Streptomyces cinnamonensis
Monensin A is a classic example of a polyketide, a class of natural products synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). nih.govoup.com The biosynthesis begins with the assembly of a linear polyketide chain from simple carboxylic acid units, which then undergoes a series of intricate enzymatic modifications to yield the final complex structure. beilstein-journals.org
Early research using radiolabeled precursors was fundamental in deciphering the building blocks of the Monensin A molecule. nih.gov These studies revealed that the carbon skeleton of Monensin A is constructed from specific acyl-CoA units. The assembly process involves the incorporation of five acetate, seven propionate (B1217596), and one butyrate (B1204436) unit. nih.gov The O-methyl group present in the final structure is derived from the amino acid methionine. nih.gov
The relative availability of these precursors can influence the type of monensin produced. For instance, an increased supply of propionate can favor the production of Monensin B, an analog that incorporates an additional propionate unit instead of a butyrate unit. beilstein-journals.orgnih.gov Conversely, adding butyrate or isobutyrate can stimulate the production of Monensin A while suppressing Monensin B. nih.gov Further studies have shown that metabolites from DNA catabolism, such as thymine, can contribute to the propionate pool for monensin biosynthesis. jst.go.jp
Table 1: Precursor Units for Monensin A Biosynthesis
| Precursor | Number of Units Incorporated | Derived from |
|---|---|---|
| Acetate | 5 | Acetyl-CoA |
| Propionate | 7 | Propionyl-CoA / Methylmalonyl-CoA |
| Butyrate | 1 | Butyryl-CoA / Ethylmalonyl-CoA |
| Methionine | 1 | S-Adenosyl methionine (SAM) |
Each module contains a set of catalytic domains that select the correct precursor unit (via an acyltransferase or AT domain), condense it with the growing polyketide chain (via a ketosynthase or KS domain), and perform specific chemical reductions. oup.commdpi.com The growing chain is tethered to an acyl carrier protein (ACP) domain within each module, which shuttles the intermediate between catalytic sites. mdpi.comresearchgate.net The specific combination of domains within each module dictates the structure of that portion of the polyketide chain. nih.gov The sequence of these 12 modules ensures the precise, linear construction of the pre-monensin backbone. oup.com
Table 2: Organization of the Monensin Type I PKS
| PKS Subunit(s) | Number of Modules | Function |
|---|---|---|
| MonAI - MonAVIII | 12 | Catalyze the 12 condensation steps required to assemble the monensin carbon skeleton. |
| MonAIX, MonAX | N/A | Encode additional PKS-related activities, including chain initiation. oup.com |
After the linear polyketide chain is synthesized by the PKS, it undergoes a series of crucial post-PKS modifications, often called tailoring steps, to form the final, biologically active Monensin A. These steps are catalyzed by a suite of dedicated enzymes encoded within the monensin biosynthetic gene cluster. nih.govmdpi.com
A key transformation is the oxidative cyclization of the linear triene intermediate, "premonensin". beilstein-journals.org This process involves several key enzymes:
MonCI: A flavin-dependent epoxidase that stereospecifically converts three double bonds in the polyketide precursor into epoxides. nih.govresearchgate.net
MonBI and MonBII: A pair of epoxide hydrolases that catalyze a cascade of ring-opening and closing reactions of the tri-epoxide intermediate, forming the characteristic fused polyether rings of monensin. mdpi.combeilstein-journals.org
MonD: A cytochrome P450 monooxygenase that carries out a critical hydroxylation step at the C-26 position. beilstein-journals.orgnih.govresearchgate.net
MonE: A methyltransferase that adds a methyl group to the hydroxyl at the C-3 position, using S-adenosyl methionine (SAM) as the methyl donor. beilstein-journals.orgnih.govresearchgate.net
MonCII: A thioesterase that releases the fully formed monensin molecule from the PKS complex. researchgate.net
The sequence of these tailoring steps is critical for creating the final structure. beilstein-journals.orgnih.gov Genetic deletion of the genes encoding these enzymes, such as monD or monE, leads to the accumulation of the corresponding dehydroxylated or demethylated monensin analogs. beilstein-journals.orgnih.govresearchgate.net
Role of Modular Type I Polyketide Synthases (PKS)
Bioconversion Routes to Monensin Methyl Ester (If Applicable)
Monensin methyl ester is a derivative of Monensin A where the carboxylic acid group is converted into a methyl ester. wikipedia.org While the biosynthesis of the parent compound, Monensin A, by Streptomyces cinnamonensis is well-documented, the natural bioconversion to its methyl ester by this organism is not a prominent reported pathway. The ester is more commonly known as a semi-synthetic derivative. nih.gov
However, biotransformation processes in other biological systems can lead to the modification of monensin. For example, in rat liver microsomes, monensin undergoes O-demethylation, a reaction catalyzed by cytochrome P450 enzymes, specifically the CYP3A subfamily. nih.govmdpi.com While this demonstrates that monensin can be a substrate for metabolic enzymes, it is a demethylation rather than an esterification. The synthesis of monensin methyl ester is typically achieved through chemical methods rather than microbial bioconversion. nih.govnih.gov
Genetic and Enzymatic Basis of Monensin Biosynthesis and Analog Production
The pathway-specific regulatory gene, monR, when overexpressed, has been shown to increase monensin production fivefold, highlighting its role as a positive regulator. nih.gov Global regulators, such as the cyclic AMP receptor protein (Crp), also play a role by influencing the supply of precursors like malonyl-CoA and methylmalonyl-CoA and upregulating the expression of the PKS genes. mdpi.com
The modular nature of the PKS system and the presence of discrete tailoring enzymes make the pathway amenable to genetic engineering. By deleting or modifying specific genes, researchers can create novel monensin analogs. nih.govbeilstein-journals.org For example, inactivating the monD gene, which codes for the C-26 hydroxylase, results in the production of 26-dehydroxymonensin. beilstein-journals.orgnih.gov Similarly, deleting the monE methyltransferase gene yields 3-O-demethylmonensin. beilstein-journals.orgnih.gov These genetic manipulations provide a powerful tool for producing a variety of monensin derivatives and for studying the structure-function relationships of the biosynthetic enzymes.
Synthetic Strategies for Monensin Methyl Ester and Analogs
Total Synthesis Approaches to Monensin (B1676710) A and Structural Fragments
The total synthesis of Monensin A, a molecule with 17 stereogenic centers, represents a landmark achievement in organic chemistry. msu.edu These syntheses provided ultimate proof of its complex structure and showcased new methodologies for controlling stereochemistry in acyclic systems. nih.govscripps.edu The two most notable syntheses were reported by the research groups of Yoshito Kishi in 1979 and W. C. Still in 1980. nih.govmsu.edu
Stereocontrolled Synthesis Methodologies
A primary challenge in synthesizing Monensin is the precise installation of its numerous stereocenters. The pioneering synthetic routes developed powerful solutions to this problem.
Kishi's Synthesis : This approach was a seminal example of acyclic stereocontrol, demonstrating that the stereochemical outcome of reactions on flexible, non-cyclic molecules could be predicted and controlled. nih.govscripps.edu A key principle exploited was the avoidance of allylic 1,3-strain, which guided the stereoselectivity of reactions such as hydroborations and epoxidations on carefully designed acyclic precursors. msu.eduyork.ac.uk This strategy allowed for the reliable construction of contiguous stereocenters found in the Monensin backbone.
Still's Synthesis : This route also employed masterful stereocontrol, relying heavily on substrate-directed additions to chiral aldehydes. york.ac.uk Methodologies based on the Felkin-Anh and Cram chelation models were applied to control the formation of new stereocenters during carbon-carbon bond formations, ensuring the correct relative and absolute stereochemistry in the growing molecular fragments. msu.eduyork.ac.uk
Fragment Coupling Strategies
Given the complexity of Monensin, both successful total syntheses adopted a convergent approach. scripps.edumsu.edu This strategy involves preparing large, complex fragments of the target molecule independently and then joining them together in the later stages of the synthesis. This is generally more efficient than a linear synthesis where the molecule is built step-by-step from one end to the other.
The molecule was retrosynthetically disconnected into key building blocks, often referred to as the "left half" and "right half" or central and side fragments. clockss.orgacs.orgyork.ac.uk
In Kishi's synthesis, the two major fragments were coupled using a stereoselective aldol (B89426) condensation to form the crucial C15-C16 bond, uniting the complex halves of the molecule. clockss.orgresearchgate.net
Still's synthesis joined a central fragment with a "right half" fragment via a Grignard reaction. york.ac.uk This convergent design allowed for the efficient assembly of the carbon skeleton with the desired stereochemical configuration. york.ac.uk
Table 1: Comparison of Key Total Synthesis Strategies for Monensin A
| Feature | Kishi Synthesis (1979) | Still Synthesis (1980) |
|---|---|---|
| Primary Strategy | Convergent | Convergent |
| Key Stereocontrol | Acyclic Stereocontrol (e.g., A-1,3 Strain) | Substrate-Directed Carbonyl Additions (Felkin-Anh/Cram Models) |
| Fragment Coupling | Aldol Condensation | Grignard Reaction |
| Significance | First total synthesis; landmark in acyclic stereocontrol. scripps.educlockss.org | Second total synthesis; demonstrated powerful chelation-control strategies. nih.govyork.ac.uk |
Semi-synthetic Derivatization of Monensin to Monensin Methyl Ester
While total synthesis is a powerful tool, Monensin A is readily available through fermentation of Streptomyces cinnamonensis, making semi-synthesis the most practical route to its derivatives, including Monensin methyl ester. york.ac.ukwikipedia.org This approach involves the direct chemical modification of the natural product.
Development of Novel Synthesis Methods for Monensin A Methyl Ester
Specific research has focused on optimizing the synthesis of Monensin A methyl ester. A new method for its synthesis was developed to facilitate studies on its ability to form complexes with various metal cations. nih.gov The resulting Monensin methyl ester was analyzed using techniques including electrospray ionization-mass spectrometry (ESI-MS), NMR, and FTIR to confirm its structure and investigate how the modification of the carboxyl group affects its ion-binding properties. nih.gov These studies show that even without the free carboxylic acid, the methyl ester derivative retains the ability to form stable 1:1 complexes with monovalent cations like Li+, Na+, and K+. nih.gov
Chemical Modification Strategies for Structure-Activity Relationship (SAR) Studies
Monensin methyl ester is one of many derivatives synthesized to conduct structure-activity relationship (SAR) studies. uea.ac.ukicm.edu.pl The goal of SAR is to systematically modify different functional groups on the parent molecule and evaluate how these changes impact biological activity. uea.ac.uk This provides critical insights into which parts of the molecule are essential for its function and can lead to the discovery of new analogs with improved potency or selectivity. uea.ac.uknih.gov
Chemical modifications of Monensin primarily target two key functional groups:
The C1 Carboxyl Group : This group is readily converted into a variety of esters (such as the methyl ester) and amides. nih.govnih.gov These modifications neutralize the negative charge of the deprotonated carboxylate, which is crucial for the natural "electroneutral" ion transport mechanism, and allow investigation into alternative transport modes. nih.govwikipedia.org
The C26 Hydroxyl Group : This primary alcohol is a versatile handle for introducing a range of substituents. It has been converted to esters, ethers, and urethanes to probe the steric and electronic requirements in this region of the molecule. nih.govuea.ac.ukmiguelprudencio.com
By comparing the antimicrobial, antiparasitic, or anticancer activity of these derivatives against the parent Monensin A, researchers can build a comprehensive map of how structure relates to function, paving the way for the rational design of novel and more effective therapeutic agents. uea.ac.ukicm.edu.plnih.gov
Table 2: Compound Names Mentioned in This Article
| Compound Name | Abbreviation/Synonym |
|---|---|
| Monensin A | Monensin, MonH |
| Monensin methyl ester | MME, MON1 |
| Dicyclohexylcarbodiimide | DCC |
| 4-Dimethylaminopyridine | DMAP |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU |
Advanced Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy of Monensin (B1676710) Methyl Ester and Complexes (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of monensin methyl ester (MON1) and its behavior upon forming complexes with metal cations or hydrates. nih.govacs.orgnih.gov Studies utilizing both ¹H and ¹³C NMR have provided significant insights into the conformational changes that occur during these interactions. nih.govsigmaaldrich.com
In its free form in solution, the structure of MON1 is stabilized by intramolecular hydrogen bonds. Specifically, the oxygen atom of the ester's carbonyl group (C=O) participates in weak, bifurcated hydrogen bonds with two of the molecule's hydroxyl groups. nih.gov However, upon complexation with monovalent cations such as Lithium (Li⁺), Sodium (Na⁺), and Potassium (K⁺), this interaction is disrupted. In the resulting complexes, the C=O ester group is no longer engaged in these intramolecular hydrogen bonds. nih.govsigmaaldrich.com The stability of these complexes is instead maintained by other intramolecular hydrogen bonds involving the hydroxyl groups, with the strongest of these bonds observed in the MON1-Li⁺ complex. nih.gov
Further detailed structural information has been obtained through two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY). For instance, studies of MON1 hydrates in acetonitrile (B52724) have used NOESY to confirm a ring-like structure. acs.org These experiments revealed couplings between the proton of a hydroxyl group (O(X)-H) and the protons of the methyl ester group (O-CH₃), as well as couplings between another hydroxyl proton (O(XI)-H) and protons on the main carbon skeleton (C2-H), providing definitive evidence for the molecule's folded conformation in solution. acs.org
Table 1: Summary of Key NMR Findings for Monensin Methyl Ester (MON1) and its Complexes
| Species | Technique | Key Findings | Reference |
|---|---|---|---|
| Free MON1 | ¹H, ¹³C NMR | The C=O group of the ester is involved in weak, bifurcated intramolecular hydrogen bonds with two hydroxyl groups. | nih.gov |
| MON1-Cation Complexes (Li⁺, Na⁺, K⁺) | ¹H, ¹³C NMR | The C=O group is not engaged in intramolecular hydrogen bonds. The complexes are stabilized by other OH-involved hydrogen bonds. | nih.govsigmaaldrich.com |
| MON1 Hydrate (B1144303) in Acetonitrile | NOESY | Confirmed a ring-like structure through observed couplings between hydroxyl protons and protons of the ester and carbon backbone. | acs.org |
Infrared (FTIR) and Raman Spectroscopies for Molecular Structure Elucidation
Infrared (FTIR) spectroscopy provides valuable information about the functional groups and hydrogen bonding within monensin methyl ester and its derivatives. nih.govsigmaaldrich.com The technique is particularly sensitive to changes in the vibrational frequency of the carbonyl (C=O) group of the ester and the hydroxyl (O-H) groups, which are directly involved in complexation and hydration.
Studies on MON1 and its complexes with Li⁺, Na⁺, and K⁺ have used FTIR to corroborate NMR findings. nih.govsigmaaldrich.com The spectra confirm that in the uncomplexed ester, the C=O group is involved in weak hydrogen bonds. nih.gov Upon forming complexes with these monovalent cations, a noticeable shift in the C=O stretching frequency occurs, indicating that the carbonyl group is freed from these hydrogen-bonding interactions. nih.govsigmaaldrich.com
FTIR has also been instrumental in studying the unique properties of MON1 hydrates. nih.govacs.org When MON1 forms a specific hydrate with three water molecules—the (MON1 + 3H₂O) species—the FTIR spectrum displays a distinct continuous absorption. nih.govacs.org This feature is indicative of a very rapid fluctuation of an excess proton within the hydrogen-bonded chain of water molecules, suggesting the formation of a dynamic proton wire. nih.govacs.org While detailed Raman spectroscopy studies on monensin methyl ester are not widely reported in the literature, FTIR provides critical data for understanding its molecular structure.
Table 2: Characteristic FTIR Spectral Regions for Monensin Methyl Ester and Related Compounds
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Significance | Reference |
|---|---|---|---|
| O-H Stretching | ~3000 - 2800 | Indicates presence of hydroxyl groups and hydrogen bonding. A broad band is typical. | mdpi.com |
| C-H Stretching | ~3000 - 2800 | Relates to the aliphatic backbone of the molecule. | mdpi.com |
| Ester C=O Stretching | ~1740 | Position is sensitive to hydrogen bonding. Shift upon complexation indicates change in C=O interaction. | nih.govsigmaaldrich.com |
| Methyl Group Bending | ~1561 | Characteristic vibration for methyl groups on the structure. | mdpi.com |
| C-O Stretching | ~1171 | Corresponds to the C-O single bonds within the ester and ether functionalities. | researchgate.net |
| Proton Fluctuation | Continuous Absorption | Observed in (MON1 + 3H₂O) species, indicating a delocalized proton in a water chain. | nih.govacs.org |
Mass Spectrometry (ESI-MS, Nanospray Tandem Mass Spectrometry) for Fragmentation Studies and Complex Formation
Mass spectrometry, particularly using soft ionization techniques like Electrospray Ionization (ESI-MS), is a powerful tool for studying the formation and stoichiometry of non-covalent complexes of monensin methyl ester. nih.govusbio.netresearchgate.net ESI-MS studies have demonstrated that MON1 readily forms stable 1:1 complexes with a variety of monovalent and divalent cations. nih.govusbio.net
The ability of MON1 to form complexes with monovalent alkali metal cations (Li⁺, Na⁺, K⁺) has been confirmed, showing the formation of species with a 1:1 stoichiometry. nih.govsigmaaldrich.com Furthermore, ESI-MS has been used to investigate the interactions of MON1 with divalent alkaline earth metal cations, successfully identifying 1:1 complexes with Magnesium (Mg²⁺), Calcium (Ca²⁺), Strontium (Sr²⁺), and Barium (Ba²⁺). researchgate.netacs.orgacs.org
Tandem mass spectrometry (MS/MS), often performed with nanospray sources for high sensitivity, provides detailed information about the structural integrity and fragmentation pathways of these complexes. researchgate.netnih.gov While many detailed fragmentation studies have focused on monensin A, the principles apply to its methyl ester derivative. The fragmentation of these polyether ionophores is complex and can proceed through mechanisms such as Grob-Wharton fragmentations, pericyclic rearrangements, and simple neutral losses of water or other small molecules. researchgate.netnih.gov The specific fragmentation pattern is influenced by the cation present in the complex; for instance, an increase in the ionic radius of the alkali metal cation has been shown to decrease the efficiency of the Grob-Wharton fragmentation pathway. scielo.br
Table 3: Stoichiometry of Monensin Methyl Ester (MON1) Complexes Determined by ESI-MS
| Cation | Complex Stoichiometry (MON1:Cation) | Reference |
|---|---|---|
| Li⁺ | 1:1 | nih.govsigmaaldrich.com |
| Na⁺ | 1:1 | nih.govsigmaaldrich.com |
| K⁺ | 1:1 | nih.govsigmaaldrich.com |
| Mg²⁺ | 1:1 | researchgate.netacs.org |
| Ca²⁺ | 1:1 | researchgate.netacs.org |
| Sr²⁺ | 1:1 | researchgate.netacs.org |
| Ba²⁺ | 1:1 | researchgate.netacs.org |
X-ray Crystallography of Monensin Methyl Ester Complexes (If Available)
While obtaining a crystal structure of the free monensin methyl ester has been challenging, X-ray crystallography has been successfully applied to at least one of its complex salts. A copper(I) salt of the methyl ester of sodium monensin was identified and characterized as a side product in a reaction involving sodium monensin and a copper(II) salt. nih.govresearchgate.netresearchgate.net
The crystal structure of this complex, with the formula [Me-MonNa][H-MonNa][CuCl₂]Cl, was solved. nih.govresearchgate.net The analysis revealed that the complex crystallizes in the monoclinic space group C2. nih.govresearchgate.netresearchgate.net In this structure, the sodium cation maintains its coordination pattern within the cavity of the monensin ligand, while the complex also contains a linear chlorocuprate(I) anion, [CuCl₂]⁻, which is not directly coordinated to the sodium monensin methyl ester moiety. nih.govresearchgate.net
Although this is not a simple complex of monensin methyl ester with a single cation, its crystallographic solution provides invaluable, definitive data on the bond lengths, angles, and solid-state conformation of the methyl ester within a crystalline lattice. For context, crystal structures have also been obtained for other monensin esters, such as the aqualithium 1-naphthylmethyl ester of monensin perchlorate (B79767), demonstrating that crystallographic analysis is a feasible, though challenging, approach for these derivatives. nih.gov
Table 4: Crystallographic Data for the Monensin Methyl Ester-Containing Complex [Me-MonNa][H-MonNa][CuCl₂]Cl
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | [Me-MonNa][H-MonNa][CuCl₂]Cl | nih.govresearchgate.net |
| Crystal System | Monoclinic | nih.govresearchgate.net |
| Space Group | C2 | nih.govresearchgate.netresearchgate.net |
| Key Structural Feature | Contains a linear [CuCl₂]⁻ counter-anion. | nih.govresearchgate.net |
Molecular and Cellular Mechanisms of Action Non Clinical Investigations
Ionophore Properties and Cation Complexation Dynamics
Monensin (B1676710) methyl ester, a derivative of the polyether ionophore monensin A, demonstrates significant capabilities in complexing and transporting various metal cations across lipid membranes. This activity is central to its molecular mechanism of action and has been the subject of extensive non-clinical investigation.
Selective Transport of Monovalent Cations (Li+, Na+, K+, Rb+, Ag+, Tl+)
Monensin methyl ester (MON1) exhibits a pronounced ability to form stable complexes with a range of monovalent cations. researchgate.netnih.gov This interaction is a prerequisite for their transport across biological membranes. The selectivity of monensin and its derivatives for specific cations is a key determinant of their biological effects.
Studies utilizing electrospray ionization-mass spectroscopy (ESI-MS), nuclear magnetic resonance (NMR), and Fourier transform infrared (FTIR) spectroscopy have elucidated the nature of these complexes. nih.gov Monensin methyl ester has been shown to form stable complexes with lithium (Li+), sodium (Na+), and potassium (K+). nih.gov The structures of these complexes are stabilized by intramolecular hydrogen bonds, with the hydroxyl groups of the monensin molecule playing a crucial role. nih.gov Notably, the strongest of these intramolecular hydrogen bonds is observed in the complex formed with Li+. nih.gov
While the parent compound, monensin A, shows a preference for Na+ over K+, chemical modifications can alter this selectivity. nih.govannualreviews.org For instance, certain derivatives of monensin have been shown to preferentially transport potassium cations over sodium cations. nih.gov Monensin A and its derivatives, including the methyl ester, are known to form complexes with other monovalent cations such as rubidium (Rb+), silver (Ag+), and thallium (Tl+). wikipedia.orgchemicalbook.com The silver salt of monensin, for example, has been utilized in the synthesis of monensin methyl ester. tandfonline.com The ability of monensin and its derivatives to transport these various cations across membranes underlies their use in applications like ion-selective electrodes. wikipedia.orgchemicalbook.com
Table 1: Monovalent Cation Selectivity of Monensin Methyl Ester and Related Compounds
| Cation | Interaction with Monensin Methyl Ester | Related Findings with Monensin/Derivatives |
|---|---|---|
| Li+ | Forms stable 1:1 complexes; features the strongest intramolecular hydrogen bonds. nih.gov | Monensin forms complexes with Li+. chemicalbook.com |
| Na+ | Forms stable 1:1 complexes. nih.gov | Monensin A has a high affinity for Na+. annualreviews.orgwikipedia.org |
| K+ | Forms stable 1:1 complexes. nih.gov | Some monensin derivatives show increased transport of K+. nih.gov |
| Rb+ | Forms stable complexes with monensin derivatives. sigmaaldrich.com | Monensin A forms complexes with Rb+. wikipedia.orgchemicalbook.com |
| Ag+ | Silver salt of monensin used in the synthesis of the methyl ester. tandfonline.com | Monensin A forms complexes with Ag+. wikipedia.orgchemicalbook.com |
| Tl+ | Monensin derivatives form complexes with Tl+. stanford.edu | Monensin A forms complexes with Tl+. chemicalbook.com |
Interaction with Divalent Cations (Mg2+, Ca2+, Sr2+, Ba2+)
In addition to its well-documented interactions with monovalent cations, monensin methyl ester also forms complexes with divalent cations. ESI-MS and semiempirical calculations have demonstrated the formation of stable complexes with magnesium (Mg2+), calcium (Ca2+), strontium (Sr2+), and barium (Ba2+). acs.orgresearchgate.net
The complexation of divalent cations by monensin derivatives can be influenced by the specific chemical modifications made to the parent molecule. For instance, certain amide derivatives of monensin have shown the ability to bind alkaline earth metal cations like Mg2+, Ca2+, Sr2+, and Ba2+. nih.gov A crystal structure of a monensin amide complex with strontium perchlorate (B79767) has been determined, providing direct evidence of the ionophore's interaction with this divalent cation. nih.gov The complexation of these divalent cations by monensin derivatives has been linked to their antimicrobial activities. stanford.edu
Table 2: Interaction of Monensin Methyl Ester with Divalent Cations
| Cation | Evidence of Complexation |
|---|---|
| Mg2+ | Forms stable 1:1 complexes, detected by ESI-MS. stanford.eduresearchgate.net |
| Ca2+ | Forms stable 1:1 complexes, detected by ESI-MS. stanford.eduresearchgate.net |
| Sr2+ | Forms stable 1:1 complexes, detected by ESI-MS. stanford.eduresearchgate.net Crystal structure of a related monensin amide complex with Sr2+ has been determined. nih.gov |
| Ba2+ | Forms stable 1:1 complexes, detected by ESI-MS. stanford.eduresearchgate.net |
Formation of Stable 1:1 Stoichiometry Complexes
A consistent finding across various analytical techniques is that monensin methyl ester forms complexes with both monovalent and divalent cations in a 1:1 stoichiometry. nih.govresearchgate.net This means that one molecule of monensin methyl ester binds to one metal cation. ESI-MS studies have confirmed this 1:1 ratio for complexes with Li+, Na+, and K+, as well as for Mg2+, Ca2+, Sr2+, and Ba2+. nih.govresearchgate.net The stability of these complexes is a critical factor in the ionophore's ability to facilitate cation transport across lipid bilayers.
Membrane Interaction and Transport Mechanisms
The biological activity of monensin methyl ester is intrinsically linked to its ability to interact with and transport cations across cellular membranes. This transport can occur through different pathways, influencing the electrochemical gradients of the cell.
Electroneutral and Electrogenic Transport Pathways
Monensin and its derivatives can transport cations via two primary mechanisms: electroneutral and electrogenic transport. In electroneutral transport, the ionophore facilitates the exchange of ions with the same charge, resulting in no net change in the membrane potential. nih.govnih.gov For the parent monensin A, this typically involves the exchange of a metal cation for a proton (H+). wikipedia.org
However, derivatives like monensin methyl ester, where the carboxylic acid group is modified, are thought to primarily function through an electrogenic or "biomimetic" transport mechanism. researchgate.netresearchgate.net This involves the transport of a cation without a coupled counter-ion exchange, leading to a change in the membrane potential. nih.gov Studies on monensin ethyl ester, a closely related derivative, have shown that it can mediate both the nonelectrogenic exchange of potassium or sodium ions for protons and act as an electrogenic potassium ion carrier. nih.gov This dual capability suggests that the transport mechanism can be influenced by the cellular environment and the specific structure of the ionophore derivative. researchgate.net Recent research indicates that even the parent monensin can transport sodium ions in both an electrogenic and electroneutral manner. wikipedia.org
Proton Channel Formation Mechanisms
A fascinating aspect of monensin methyl ester's mechanism of action is its ability to form proton channels. nih.govnih.gov Spectroscopic and semiempirical studies have revealed that in the presence of water, monensin methyl ester molecules can self-assemble into a channel-like structure. nih.govsigmaaldrich.com
This process begins with the formation of a hydrate (B1144303) species, where a proton from a hydroxyl group of the monensin methyl ester is transferred to a water molecule. nih.gov This initial water molecule is then hydrated by additional water molecules, forming a stable species. nih.gov These hydrated units can then self-assemble, forming a proton channel composed of eight of these units with a length of approximately 60 Å. nih.govsigmaaldrich.com Within this channel, an almost linear chain of hydrogen-bonded water molecules is formed, allowing for the rapid fluctuation of an excess proton over the entire length of the channel. nih.gov The hydrophobic exterior of this channel is thought to facilitate its incorporation into lipid bilayers, providing a pathway for proton transport across the cell membrane. nih.govsigmaaldrich.com This channel-forming capability distinguishes monensin methyl ester from the parent monensin, which is typically considered a carrier ionophore. nih.gov
Distinction Between Carrier and Channel Forming Ionophore Behaviors
Ionophores are lipid-soluble molecules that facilitate the transport of ions across hydrophobic biological membranes. Their structure typically consists of a hydrophilic core to bind ions and a hydrophobic exterior that allows them to integrate within the lipid bilayer. Ionophores are broadly classified into two categories based on their mechanism of action: mobile ion carriers and channel formers.
Mobile Carrier Ionophores , such as Monensin and its derivatives, function by binding to a specific ion, which shields the ion's charge from the hydrophobic membrane interior. This complex then diffuses across the membrane to the other side, where it releases the ion. This process is cyclical and allows the carrier to shuttle multiple ions across the membrane. The activity of mobile carriers is temperature-dependent, as their ability to diffuse through the membrane is inhibited at very low temperatures. Monensin A, the parent compound of Monensin methyl ester, is a well-studied example of a mobile carrier that preferentially binds and transports monovalent cations like sodium (Na+) and potassium (K+). It operates as an electroneutral antiporter, exchanging a cation for a proton (H+) across the membrane.
Channel Forming Ionophores , in contrast, are typically larger molecules that insert themselves into the membrane to form a hydrophilic pore or channel. This channel provides a continuous pathway through which specific ions can pass, moving down their electrochemical gradient without the ionophore itself diffusing across the membrane. Unlike mobile carriers, channel formers can maintain their transport function even at low temperatures. The rate of ion transport through a channel can be significantly higher—potentially a thousand times greater—than that of a single mobile carrier molecule in the same timeframe.
Interestingly, chemical modification of monensin can alter its behavior. While unmodified monensin acts as a typical mobile carrier, studies have suggested that its derivative, Monensin methyl ester , may be recognized as a channel-forming ionophore. This highlights how structural changes can shift the mechanistic behavior of an ionophore.
| Feature | Mobile Carrier Ionophore (e.g., Monensin) | Channel Forming Ionophore |
| Mechanism | Binds ion, diffuses across membrane, releases ion. | Forms a static, hydrophilic pore through the membrane. |
| Mobility | The ionophore itself moves across the membrane. | The ionophore remains relatively fixed, forming a tunnel. |
| Transport Rate | Lower; limited by diffusion speed of the carrier-ion complex. | Higher; allows for rapid passage of many ions. |
| Temperature | Activity is significantly reduced at low temperatures. | Can maintain function at low temperatures. |
| Example | Monensin, Valinomycin. | Gramicidin A, Nystatin. |
Cellular Homeostasis Disruption in Research Models
The primary biological effect of Monensin and its derivatives, including Monensin methyl ester, is the disruption of ionic homeostasis across cellular membranes. By facilitating the transport of cations, these compounds fundamentally alter the cell's internal environment, leading to a cascade of effects on cellular function and viability.
Alteration of Ionic Gradients and Membrane Potential
Monensin and its esters disrupt the carefully maintained ionic gradients that are essential for numerous cellular processes. The parent compound, Monensin A, is known to function primarily as a Na+/H+ antiporter, exchanging sodium ions for protons across membranes. This action dissipates the normal concentration gradients of both Na+ and H+.
The esterification of the carboxyl group in Monensin to form Monensin methyl ester alters its properties. While the parent monensin facilitates an electroneutral (non-depolarizing) exchange, derivatives without the free carboxylic group, such as the methyl ester, may transport cations through an electrogenic mechanism. An electrogenic process involves the net movement of charge across the membrane, which directly alters the membrane potential. This disruption of the transmembrane potential can have profound and often cytotoxic effects on the cell. The ability of Monensin methyl ester to form complexes with cations like Na+ has been confirmed, preserving its fundamental ionophoretic properties despite the chemical modification.
Impact on Cytosolic pH Regulation
A direct consequence of the ionophore's activity is the disruption of intracellular pH (pHi) regulation. As a carboxylic ionophore, Monensin's transport of a cation like Na+ into the cell is coupled with the transport of a proton (H+) out of the cell. This Na+/H+ exchange mechanism directly impacts the concentration of protons within the cytosol, leading to changes in cellular pH.
This interference with pH homeostasis can affect a multitude of cellular functions that are pH-dependent, including enzyme activity, cell proliferation, and other metabolic processes. The ability of Monensin and its derivatives to alter the ionic balance, including the proton gradient, is a key component of their biological activity.
Modulation of Intracellular Protein Transport (e.g., Golgi Transport)
Monensin and its derivatives are widely recognized in cell biology research for their potent ability to block intracellular protein transport, specifically at the level of the Golgi apparatus. The Golgi complex is a central organelle in the secretory pathway, responsible for modifying, sorting, and packaging proteins and lipids. Its function is highly dependent on maintaining specific ionic and pH gradients within its cisternae.
The ionophoretic activity of monensin disrupts these gradients within the Golgi. By exchanging Na+ for H+, it causes a swelling of the Golgi cisternae and an increase in the luminal pH. This neutralization of the normally acidic environment of the Golgi apparatus inhibits the transit of proteins from the medial to the trans-Golgi network. This blockage effectively halts the secretory pathway, preventing proteins from reaching their final destinations, whether inside or outside the cell. Monensin methyl ester is also utilized in laboratory settings for this purpose, indicating it retains this well-documented effect on Golgi transport.
| Compound Name |
| Monensin |
| Monensin methyl ester |
| Gramicidin A |
| Lasalocid |
| Nystatin |
| Salinomycin |
| Valinomycin |
| Sodium |
| Potassium |
| Proton |
Ionophores are lipid-soluble molecules that facilitate the transport of ions across hydrophobic biological membranes. Their structure typically consists of a hydrophilic core to bind ions and a hydrophobic exterior that allows them to integrate within the lipid bilayer. Ionophores are broadly classified into two categories based on their mechanism of action: mobile ion carriers and channel formers.
Mobile Carrier Ionophores , such as Monensin and its derivatives, function by binding to a specific ion, which shields the ion's charge from the hydrophobic membrane interior. This complex then diffuses across the membrane to the other side, where it releases the ion. This process is cyclical and allows the carrier to shuttle multiple ions across the membrane. The activity of mobile carriers is temperature-dependent, as their ability to diffuse through the membrane is inhibited at very low temperatures. Monensin A, the parent compound of Monensin methyl ester, is a well-studied example of a mobile carrier that preferentially binds and transports monovalent cations like sodium (Na+) and potassium (K+). It operates as an electroneutral antiporter, exchanging a cation for a proton (H+) across the membrane.
Channel Forming Ionophores , in contrast, are typically larger molecules that insert themselves into the membrane to form a hydrophilic pore or channel. This channel provides a continuous pathway through which specific ions can pass, moving down their electrochemical gradient without the ionophore itself diffusing across the membrane. Unlike mobile carriers, channel formers can maintain their transport function even at low temperatures. The rate of ion transport through a channel can be significantly higher—potentially a thousand times greater—than that of a single mobile carrier molecule in the same timeframe.
Interestingly, chemical modification of monensin can alter its behavior. While unmodified monensin acts as a typical mobile carrier, studies have suggested that its derivative, Monensin methyl ester , may be recognized as a channel-forming ionophore. This highlights how structural changes can shift the mechanistic behavior of an ionophore.
| Feature | Mobile Carrier Ionophore (e.g., Monensin) | Channel Forming Ionophore |
| Mechanism | Binds ion, diffuses across membrane, releases ion. | Forms a static, hydrophilic pore through the membrane. |
| Mobility | The ionophore itself moves across the membrane. | The ionophore remains relatively fixed, forming a tunnel. |
| Transport Rate | Lower; limited by diffusion speed of the carrier-ion complex. | Higher; allows for rapid passage of many ions. |
| Temperature | Activity is significantly reduced at low temperatures. | Can maintain function at low temperatures. |
| Example | Monensin, Valinomycin. | Gramicidin A, Nystatin. |
Cellular Homeostasis Disruption in Research Models
The primary biological effect of Monensin and its derivatives, including Monensin methyl ester, is the disruption of ionic homeostasis across cellular membranes. By facilitating the transport of cations, these compounds fundamentally alter the cell's internal environment, leading to a cascade of effects on cellular function and viability.
Alteration of Ionic Gradients and Membrane Potential
Monensin and its esters disrupt the carefully maintained ionic gradients that are essential for numerous cellular processes. The parent compound, Monensin A, is known to function primarily as a Na+/H+ antiporter, exchanging sodium ions for protons across membranes. This action dissipates the normal concentration gradients of both Na+ and H+.
The esterification of the carboxyl group in Monensin to form Monensin methyl ester alters its properties. While the parent monensin facilitates an electroneutral (non-depolarizing) exchange, derivatives without the free carboxylic group, such as the methyl ester, are thought to transport cations in an electrogenic manner. An electrogenic process involves the net movement of charge across the membrane, which directly alters the membrane potential. In research on Toxoplasma gondii, monensin treatment led to a decrease in mitochondrial membrane potential. This disruption of the transmembrane potential can have profound and often cytotoxic effects on the cell. The ability of Monensin methyl ester to form complexes with cations like Na+ has been confirmed, preserving its fundamental ionophoretic properties despite the chemical modification.
Impact on Cytosolic pH Regulation
A direct consequence of the ionophore's activity is the disruption of intracellular pH (pHi) regulation. As a carboxylic ionophore, Monensin's transport of a cation like Na+ into the cell is coupled with the transport of a proton (H+) out of the cell. This Na+/H+ exchange mechanism directly impacts the concentration of protons within the cytosol, leading to changes in cellular pH. In FRTL-5 rat thyroid cells, monensin was shown to increase intracellular pH, an effect dependent on extracellular Na+. This interference with pH homeostasis can affect a multitude of cellular functions that are pH-dependent, including enzyme activity and other metabolic processes.
Modulation of Intracellular Protein Transport (e.g., Golgi Transport)
Monensin and its derivatives are widely recognized in cell biology research for their potent ability to block intracellular protein transport, specifically at the level of the Golgi apparatus. The Golgi complex is a central organelle in the secretory pathway, responsible for modifying, sorting, and packaging proteins and lipids. Its function is highly dependent on maintaining specific ionic and pH gradients within its cisternae.
Biological Activities in Experimental Models Non Clinical Investigations
Antimicrobial Research Applications
The antimicrobial properties of monensin (B1676710) and its derivatives, including the methyl ester, are attributed to their ability to transport metal cations across cellular membranes, which disrupts the ionic balance and vital cellular processes of microorganisms. wikipedia.orgnih.govnewdrugapprovals.org
Activity Against Gram-Positive Bacteria
Research has demonstrated that monensin methyl ester, like its parent compound, exhibits activity against Gram-positive bacteria. nih.gov While some ester derivatives of monensin have shown moderate to high activity against strains of Staphylococcus aureus and Bacillus subtilis, specific data on the minimal inhibitory concentration (MIC) of monensin methyl ester against these bacteria in a comparative context is still emerging. nih.govnih.govresearchgate.net For instance, studies on various monensin esters have revealed a range of activities, with some showing significant efficacy against methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) S. aureus. nih.gov
Table 1: Antimicrobial Activity of Monensin Esters Against Gram-Positive Bacteria
| Compound | Test Strain | MIC (µg/mL) |
| Monensin | S. aureus NCTC 4163 | 2 |
| Monensin | S. aureus ATCC 25923 | 1 |
| Monensin | S. aureus ATCC 6538 | 2 |
| Monensin | S. aureus ATCC 29213 | 1 |
| Monensin Ester (8g) | S. aureus NCTC 4163 | 12.5 |
| Monensin Ester (8g) | S. aureus ATCC 25923 | 6.25 |
| Monensin Ester (8g) | S. aureus ATCC 6538 | 12.5 |
| Monensin Ester (8g) | S. aureus ATCC 29213 | 6.25 |
| Monensin Ester (8h) | S. aureus ATCC 25923 | 50 |
| Monensin Ester (8h) | S. aureus ATCC 29213 | 50 |
| Monensin Ester (8k) | S. aureus NCTC 4163 | 100 |
| Monensin Ester (8k) | S. aureus ATCC 6538 | 100 |
Source: Huczyński, A., et al. (2012). Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements. BioMed Research International. nih.gov
Insights into Mechanisms of Antibacterial Selectivity
The selectivity of monensin and its derivatives for Gram-positive bacteria is largely attributed to differences in the cell wall structure between Gram-positive and Gram-negative bacteria. nih.gov The more complex outer membrane of Gram-negative bacteria is generally impermeable to large hydrophobic molecules like monensin and its esters, thus conferring resistance. nih.govstanford.edu The mechanism of action involves the formation of a stable complex with a metal cation, typically Na+, and transporting it across the lipid membrane, which disrupts the Na+/H+ antiport system and leads to a breakdown of the transmembrane proton gradient. wikipedia.orgnih.govnewdrugapprovals.org This disruption of ion gradients affects cellular pH and energy-dependent processes, ultimately leading to cell death. nih.gov Interestingly, studies have shown that monensin methyl ester can act as a channel-forming ionophore, a mechanism distinct from the ion carrier model of unmodified monensin. researchgate.net
Differential Effects on Fungal Growth
The effects of monensin on fungal growth can vary depending on the species and the concentration of the compound. For some fungi, such as certain rumen fungi, monensin can act as a fungistatic at lower concentrations and as a fungicidal at higher concentrations. stanford.edu Research on other fungi like Botrytis cinerea and Sclerotium rolfsii has shown that monensin can inhibit growth and disrupt the secretion of exopolysaccharides, which are important for the cell wall structure. nih.gov While some monensin derivatives have shown activity against Candida albicans, the specific effects of monensin methyl ester on various fungal species require further detailed investigation. stanford.edu
Antiparasitic Research Applications
Monensin and its derivatives have well-documented antiparasitic properties, which form the basis of their primary use in veterinary medicine. ontosight.ai
Activity Against Coccidian Parasites
Monensin is widely used as a coccidiostat in poultry and other livestock to control infections caused by Eimeria species. nih.govcore.ac.uk Its mechanism of action against these parasites involves disrupting the ion balance across their cell membranes. nih.gov Studies have shown that monensin and its derivatives are effective against various stages of the parasite's life cycle. core.ac.uk For instance, monensin lactone, a derivative, was found to significantly inhibit the development of Eimeria tenella in cell culture by preventing the formation of merozoites. core.ac.uk
In the case of Toxoplasma gondii, another coccidian parasite, monensin has been shown to induce autophagy-like cell death and disrupt the parasite's cell cycle. stanford.edunih.govresearchgate.net Research indicates that monensin's effect on T. gondii is mediated through the DNA repair enzyme TgMSH-1, suggesting a novel mode of action that involves activating a cell cycle checkpoint. nih.gov Transcriptomic analysis has revealed that monensin treatment downregulates a majority of T. gondii genes, impacting crucial metabolic and cellular processes. nih.gov
Antimalarial Properties
In vitro studies have demonstrated the potent antimalarial activity of monensin and its derivatives against Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. nih.govnih.gov Monensin has been shown to be significantly more potent than the conventional antimalarial drug chloroquine (B1663885) in these studies. nih.gov The proposed mechanism for its antimalarial action includes the disruption of vacuolar function and intracellular acidification within the parasite. nih.gov
**Table 2: In Vitro Antimalarial Activity of Monensin and its Derivatives against *Plasmodium falciparum***
| Compound | IC50 (ng/mL) |
| Monensin | 1.5 |
| Monensin methyl ether | 6.5 |
| Monensin lactone | 340 |
Source: Gumila, C., et al. (1996). Differential in vitro activities of ionophore compounds against Plasmodium falciparum and mammalian cells. Antimicrobial Agents and Chemotherapy. asm.org
Effects on Other Protozoa (e.g., Treponema hyodysenteriae)
Monensin and its analogs have demonstrated activity against various protozoa and other microorganisms. medchemexpress.com Research has shown that certain polyether antibiotics are effective in vitro against the spirochete Treponema hyodysenteriae, the causative agent of swine dysentery. mdpi.comnih.gov For instance, the polyether antibiotic CP-84657 was found to be active against T. hyodysenteriae. nih.gov Similarly, antibiotic CP-82009 exhibited activity against this spirochete. mdpi.com Another related antibiotic, X-14885A, also shows in vitro activity against Treponema hyodysenteriae. nih.gov
Antineoplastic Investigations in Cell Lines and Animal Models
Monensin and its ester derivatives have been evaluated for their antiproliferative activity against various human cancer cell lines, demonstrating potential as antineoplastic agents. researchgate.netnih.gov Studies show that monensin exhibits cytotoxic effects against multiple cancer cell lines, including those of the prostate, colon, and lung, as well as gliomas. iiarjournals.orgnih.govoup.com Derivatives of Monensin A, including ester modifications, have shown potent in vitro antiproliferative activity, in some cases overcoming the drug resistance of specific cancer cell lines. researchgate.netnih.gov
Induction of Cell Cycle Arrest
A key mechanism of monensin's antiproliferative action is the induction of cell cycle arrest. iiarjournals.orgnih.gov In studies involving prostate cancer (PC-3) and colon cancer (SNU-C1) cell lines, monensin was found to inhibit cell proliferation by arresting cells in the G1 phase of the cell cycle. iiarjournals.orgnih.goviiarjournals.org This G1 phase arrest provides an opportunity for cells to either initiate repair mechanisms or enter an apoptotic pathway. iiarjournals.orgiiarjournals.org
The arrest is associated with a significant, dose-dependent reduction in the levels of proteins that regulate the G1/S phase transition. iiarjournals.org Specifically, monensin treatment leads to the downregulation of cyclins (cyclin A, D1, and E) and cyclin-dependent kinases (CDK2, CDK4, and CDK6). iiarjournals.orgnih.goviiarjournals.org In some models, this effect is also associated with an increase in the cyclin-dependent kinase inhibitor p27. nih.gov Combination treatment with monensin has been shown to increase the number of lung cancer cells arrested in the G1 phase when used with other inhibitors like rapamycin (B549165) or erlotinib. nih.gov
Mechanisms of Cell Death in Cancer Cell Lines (e.g., Apoptosis, Oxidative Stress)
Monensin induces cancer cell death primarily through the induction of apoptosis and the generation of oxidative stress. iiarjournals.orgnih.gov
Apoptosis: Monensin treatment significantly increases apoptosis in a dose-dependent manner in various cancer cell lines, including prostate and colon cancer. iiarjournals.orgnih.govresearchgate.net The apoptotic process is associated with the regulation of key apoptosis-related proteins. iiarjournals.org Monensin increases the expression of the pro-apoptotic protein Bax while reducing the expression of the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio. iiarjournals.org This change is coupled with the activation of caspase-3 and the cleavage of poly (ADP-ribose) polymerase (PARP). iiarjournals.orgnih.govsci-hub.se
Oxidative Stress: The induction of apoptosis by monensin is closely linked to the production of reactive oxygen species (ROS) and the failure of Ca2+ homeostasis. iiarjournals.org Monensin elevates intracellular oxidative stress, leading to mitochondrial damage and subsequent apoptosis. iiarjournals.orgnih.gov The generation of ROS has been shown to be a critical upstream event, as the use of a mitochondrial ROS inhibitor can restore cellular conditions and prevent apoptosis. iiarjournals.org This indicates that monensin-induced apoptosis is dependent on mitochondrial ROS production. iiarjournals.orgiiarjournals.org
Analytical Methodologies and Research Tools
Application in Ion-Selective Electrodes (ISEs) for Research
Monensin (B1676710) methyl ester is a well-established ionophore used in the fabrication of ion-selective electrodes (ISEs), particularly for the detection of sodium ions (Na⁺). google.commerckmillipore.com These electrodes are essential research tools for measuring ion activities in various chemical and biological samples. The fundamental principle of these sensors relies on a membrane, typically a plasticized polymer like polyvinyl chloride, which incorporates the ionophore. google.com The ionophore selectively binds to the target ion, generating a potential difference across the membrane that correlates with the ion's concentration in the sample. nih.gov
Monensin methyl ester has been successfully employed as an ionophore in the development of Na⁺-selective electrodes. google.com Research has focused on optimizing the membrane composition to enhance electrode performance. Studies have shown that monensin ester derivatives, including the methyl ester, are effective sodium-selective agents for ISE applications. google.com The neutral charge of monensin methyl ester distinguishes it from its parent compound, monensin, which possesses a terminal carboxylic acid group. sigmaaldrich.com
The mechanism within these electrodes involves the monensin methyl ester acting as a stable trap for Na⁺ at the interface between the ion-selective membrane and the sample solution. nih.gov This interaction leads to the formation of a stable Na⁺-monensin methyl ester complex, which is crucial for generating a Nernstian potential response. nih.gov The stability of this complex prevents the transport of Na⁺ across the membrane, instead causing the formation of an electrical double layer at the interface, which is the source of the measured potential. nih.gov This characteristic makes monensin methyl ester a reliable component for creating disposable ISEs for "dry chemistry" analyses. nih.gov
Temperature is a critical parameter that can be used to fine-tune the selectivity of ion-selective electrodes. Research has been conducted to evaluate the effect of temperature on the selectivity of sodium-selective electrodes based on monensin and its derivatives, including monensin methyl ester (MME) and monensin decyl ester (MDE). researchgate.netacs.org
A comparative study revealed that as the temperature increased from 20°C to 50°C, an electrode using monensin as the ionophore showed a significant enhancement in selectivity for sodium over potassium, by approximately half an order of magnitude. researchgate.netacs.orgresearchgate.net In contrast, electrodes based on monensin methyl ester or monensin decyl ester exhibited very little change in selectivity over the same temperature range. researchgate.netacs.orgresearchgate.net This difference in behavior is attributed to variations in the formation constants between the ions and the specific ionophore as a function of temperature. researchgate.netacs.org
Table 1: Effect of Temperature on Ionophore Selectivity for Na⁺ over K⁺
| Ionophore | Temperature Range | Change in Selectivity (log KpotNa+,K+) |
|---|---|---|
| Monensin | 20°C to 50°C | Enhanced by ~0.5 order of magnitude researchgate.netacs.org |
| Monensin Methyl Ester (MME) | 20°C to 50°C | Very small change researchgate.netacs.org |
Development and Optimization of Sodium-Selective Electrodes
Chromatographic Methods for Research Sample Analysis
Chromatographic techniques are indispensable for the separation, identification, and quantification of monensin and its derivatives in complex matrices. Monensin methyl ester itself is utilized in these methods, often as an internal standard, to ensure the accuracy and reliability of the analytical results. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of ionophores. Due to the lack of a strong chromophore in the monensin molecule, derivatization is often required to enable sensitive detection by UV-Vis or fluorescence detectors. nih.govshimadzu.com
A common approach involves post-column derivatization. shimadzu.com In this technique, the analyte is separated on an HPLC column and then mixed with a reagent to produce a detectable derivative. For monensin analysis, a reagent solution containing vanillin (B372448) and sulfuric acid in methanol (B129727) can be used. shimadzu.com The reaction, typically carried out at an elevated temperature (e.g., 95°C), produces a colored derivative detectable at a specific wavelength, such as 520 nm. researchgate.netshimadzu.com
Alternatively, pre-column derivatization can be performed. One such method for monensin involves using the fluorescent labeling reagent 9-anthryldiazomethane (B78999) (ADAM) to yield a highly fluorescent derivative, which can be quantified with high sensitivity. nih.gov
In research settings, monensin methyl ester is valuable as an internal standard for the HPLC analysis of other ionophore coccidiostats. nih.govresearchgate.net In a method for the simultaneous determination of six ionophores, a sample is spiked with monensin methyl ester, extracted with methanol, and the extract is analyzed by reversed-phase HPLC with post-column derivatization using a vanillin-sulfuric acid reagent. nih.govresearchgate.net The use of an internal standard like monensin methyl ester helps to correct for variations in sample extraction and injection volume, improving the precision of the quantification. nih.gov
Table 2: Example HPLC Conditions for Ionophore Analysis
| Parameter | Condition 1: Monensin Analysis shimadzu.com | Condition 2: Multi-Ionophore Analysis nih.govresearchgate.net |
|---|---|---|
| Internal Standard | Not specified | Monensin methyl ester |
| Column | Shim-pack Scepter C18-120 (5 µm) | Kinetex C18 (2.6 µm) |
| Mobile Phase | Water/Methanol/Acetic acid (60:940:1) | 88% Methanol and 12% 0.02 M KH₂PO₄ (pH 7.0) |
| Detection | UV-Vis at 520 nm | Fluorescence (Lasalocid); UV-Vis at 520 nm (others) |
| Derivatization | Post-column with Vanillin/Sulfuric acid | Post-column with Vanillin/Sulfuric acid |
| Reaction Temp. | 95°C | 110°C |
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly specific technique for the determination of monensin and its derivatives in various research samples, including biological tissues and fluids. nih.gov This method offers excellent sensitivity and selectivity, allowing for accurate quantification even at low concentrations.
In research, LC-MS has been used to identify monensin-related metabolites produced by Streptomyces cinnamonensis. researchgate.net In these studies, monensin methyl ester was identified as one of the molecular features in the analysis, with its sodiated adduct ([M+Na]⁺) appearing at an m/z of 707.433. researchgate.net
Furthermore, LC-MS/MS methods have been developed and validated for pharmacokinetic studies of monensin in animal tissues. nih.gov Such methods typically involve a sample preparation step, such as protein precipitation with acetonitrile (B52724) for plasma or solid-phase extraction for tissues, followed by analysis on a C18 column with gradient elution. nih.gov Confirmation of monensin methyl ester has also been achieved using gas chromatography-mass spectrometry (GC-MS) after derivatization to its tris-trimethylsilyl ether form. nih.govgrafiati.com
High-Performance Liquid Chromatography (HPLC) with Derivatization and Detection
Spectroscopic Techniques in Analytical Research
Spectroscopic methods are fundamental for elucidating the structural and functional properties of monensin methyl ester and its interaction with metal cations. Techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Electrospray Ionization Mass Spectrometry (ESI-MS) provide detailed insights into its molecular conformation and complex formation. nih.govnih.gov
Studies have utilized ¹H and ¹³C NMR, FTIR, and ESI-MS to investigate the complexes formed between monensin A methyl ester and monovalent cations like Li⁺, Na⁺, and K⁺. nih.gov ESI-MS analysis demonstrates that the methyl ester forms stable complexes with these cations in a 1:1 stoichiometry. nih.gov
FTIR and NMR spectroscopy reveal details about the intramolecular hydrogen bonds that stabilize these complexes. nih.govnih.gov In the free monensin methyl ester structure, the hydroxyl groups are involved in these hydrogen bonds. nih.gov Upon complexation with a metal cation, the conformation changes, but the structures remain stabilized by intramolecular hydrogen bonds. nih.gov These spectroscopic investigations are crucial for understanding how monensin methyl ester functions as an ionophore and for correlating its structure with its ion-binding selectivity. nih.gov Further studies have used these techniques to investigate a hypothetical proton channel formed by the self-assembly of monensin methyl ester hydrates, highlighting its potential as a model for studying proton transfer processes. nih.gov
Theoretical and Computational Investigations
Semiempirical Molecular Orbital Methods (e.g., PM5) for Structure and Complex Prediction
Semiempirical molecular orbital methods, particularly PM5 (Parametrized Model 5), have been effectively utilized to predict the three-dimensional structures of Monensin (B1676710) methyl ester (often abbreviated as MON1) and its complexes with various cations. researchgate.netacs.org These methods offer a balance between computational cost and accuracy, making them suitable for studying large and complex molecular systems.
Research has demonstrated that PM5 calculations are reliable for visualizing the probable structures of supramolecular species involving monensin derivatives. researchgate.net Studies using PM5 alongside spectroscopic methods like ESI-MS, NMR, and FTIR have investigated the complexation of Monensin methyl ester with both monovalent and divalent cations.
Complex Formation with Cations:
Monovalent Cations (Li⁺, Na⁺, K⁺): Monensin methyl ester forms stable complexes with a 1:1 stoichiometry with alkali metal cations. rsc.org The structures of these complexes are significantly stabilized by intramolecular hydrogen bonds, in which the hydroxyl (OH) groups of the MON1 molecule are consistently involved. rsc.org In the uncomplexed form, the oxygen atom of the ester's carbonyl group (C=O) participates in weak, bifurcated intramolecular hydrogen bonds. rsc.org However, upon complexation with monovalent cations, this carbonyl group is no longer engaged in such hydrogen bonding. rsc.org Computational results indicate that the strongest intramolecular hydrogen bonds are formed within the MON1-Li⁺ complex structure. rsc.org
Divalent Cations (Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺): Similar to monovalent cations, ESI-MS analysis combined with PM5 semiempirical calculations has shown that Monensin methyl ester forms stable 1:1 complexes with divalent alkaline earth metal cations. researchgate.net
The table below summarizes the findings from studies using PM5 and other semiempirical methods on Monensin methyl ester complexes.
| Cation Group | Specific Cations Studied | Complex Stoichiometry (MON1:Cation) | Key Structural Findings from PM5 Calculations |
| Monovalent | Li⁺, Na⁺, K⁺ | 1:1 | Structures are stabilized by intramolecular hydrogen bonds involving hydroxyl groups. rsc.org |
| Divalent | Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺ | 1:1 | Stable 1:1 complexes are formed. researchgate.net |
This table is generated based on data from cited research articles.
Density Functional Theory (DFT) for Conformational and Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, particularly atoms, molecules, and the condensed phases. While specific DFT studies focusing exclusively on Monensin methyl ester are not prominent in the available literature, extensive DFT research on its parent compound, Monensin A, provides critical insights into the conformational and electronic properties that also govern the behavior of the ester derivative.
DFT, often combined with a Polarizable Continuum Model (PCM) to simulate solvent effects, has been employed to evaluate the affinity of Monensin A for various monovalent metal cations. rsc.org These calculations help to assess the factors influencing complex formation, such as cation size and the polarity of the solvent. rsc.orgrsc.org For instance, a DFT/PCM study on the Monensin A anion revealed that in the gas phase, its binding affinity decreases in the order Cu⁺ > Li⁺ > Na⁺ > Au⁺ > Ag⁺ > K⁺ > Rb⁺ > Cs⁺. rsc.orgrsc.org The study also predicted that while the ionophore is selective for Na⁺ in polar solvents, it could become selective for Li⁺ or Cu⁺ in environments with low polarity. rsc.orgrsc.org
Furthermore, DFT has been used to characterize the structure of more complex systems, such as the trinuclear iron(III) complexes of monensin. mdpi.com In these studies, DFT helps to compare computed spectral parameters with experimental data to validate the proposed structures, such as those containing a {Fe₃O}⁷⁺ core where monensin anions act as bidentate ligands. mdpi.com These applications to Monensin A demonstrate the power of DFT to analyze electronic structure, predict reactivity, and understand the thermodynamics of ion binding, principles that are fundamentally relevant to Monensin methyl ester.
Molecular Dynamics (MD) Simulations of Membrane Interactions and Ion Transport
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique is particularly valuable for understanding how ionophores like Monensin methyl ester interact with and transport ions across biological membranes. Although direct MD simulation studies specifically targeting Monensin methyl ester are limited in published literature, research on the parent Monensin A provides a framework for its expected behavior.
MD simulations have been used to explore the mechanism by which monensin binds to and releases sodium ions at the surface of a lipid bilayer. researchgate.net Theoretical modeling of Monensin A's interaction with alkali metal ions has shown that the polarity of the solvent environment significantly affects the conformation of the ionophore. researchgate.net For example, in a less polar solvent like chloroform, which mimics the membrane interior, Monensin A adopts a "closed" or folded structure around the cation. researchgate.net In contrast, in a more polar solvent, it can exist in an "open" form. researchgate.net This conformational flexibility is crucial for the ion transport cycle.
General MD simulation studies on lipid bilayers have provided detailed information on the structure and dynamics of the membrane-water interface and the hydrocarbon core. nih.govbibliotekanauki.pluci.edu These simulations are essential for creating realistic environments to study the insertion and transport function of ionophores. The use of Monensin methyl ester as a neutral carrier in ion-selective electrodes further implies its function as an ion transporter across a membrane phase, a process well-suited for investigation via MD simulations. researchgate.netacs.orgmedchemexpress.com
Computational Modeling of Proton Channel Properties
One of the most significant theoretical findings for Monensin methyl ester is the computational model of a self-assembling proton channel. researchgate.net Based on semiempirical calculations, it has been proposed that Monensin methyl ester can form a well-defined proton channel, distinguishing its mechanism from the typical carrier model associated with its parent, Monensin A. researchgate.net
The model suggests that the fundamental building block of this channel is a hydrate (B1144303) of Monensin methyl ester, specifically (MON1 + 3H₂O). rsc.org The formation of this hydrate begins with the transfer of a proton from one of the molecule's hydroxyl groups to a water molecule, which is then hydrated by two additional water molecules. rsc.org These hydrated units then undergo self-assembly. rsc.org
Key Features of the Proposed Proton Channel:
Structure: The channel is proposed to be formed by the assembly of eight (MON1 + 3H₂O) units. rsc.org
Dimensions: The resulting channel has a calculated length of approximately 60 Å. rsc.org
Proton Conduction: Within this structure, the water molecules form an almost linear, hydrogen-bonded chain, allowing for the rapid fluctuation and transport of an excess proton along the entire length of the channel. rsc.org
Membrane Insertion: Semiempirical calculations suggest that the channel possesses a hydrophobic exterior surface, which would allow it to be readily incorporated into a lipid bilayer membrane. rsc.org
This hypothetical channel presents Monensin methyl ester as a model system for investigating proton transfer processes in biological and artificial systems. rsc.org
| Parameter | Description | Source(s) |
| Channel Composition | Self-assembly of eight (MON1 + 3H₂O) units. | rsc.org |
| Total Length | ~60 Å | rsc.org |
| Formation Initiator | Proton transfer from a MON1 hydroxyl group to a water molecule. | rsc.org |
| Transport Mechanism | Fluctuation of an excess proton along a linear hydrogen-bonded water chain. | rsc.org |
| Membrane Compatibility | Hydrophobic outer surface facilitates insertion into lipid bilayers. | rsc.org |
This table summarizes the characteristics of the computationally modeled proton channel formed by Monensin methyl ester.
Strategic Modifications and Structure Activity Relationship Studies
Modification of the Carboxyl Group and Its Impact on Ionophore Activity
The carboxyl group of monensin (B1676710) is crucial for its ionophore activity, which involves the transport of cations across cell membranes. nih.govsemanticscholar.org Modification of this group, such as in the formation of monensin methyl ester, significantly alters its properties. ontosight.ai The esterification of the carboxyl group can affect the molecule's solubility, stability, and interaction with biological membranes, thereby influencing its ionophore activity and biological effects. ontosight.ai
While monensin typically acts as an electroneutral antiporter, exchanging a sodium ion (Na+) for a proton (H+), derivatives with a modified carboxyl group, like esters and amides, can still exhibit antimicrobial properties. nih.gov This suggests that these derivatives may operate through a different mechanism, possibly as channel-forming ionophores. researchgate.net For instance, monensin methyl ester has been shown to form a proton channel created by eight of its molecules, allowing for the passage of protons. researchgate.net This is a distinct mechanism from the typical carrier model of unmodified monensin. researchgate.net
The ability of monensin derivatives with a blocked carboxyl group to transport ions demonstrates that the free carboxyl group is not an absolute requirement for ionophoric activity, although it does change the mechanism of transport. wikipedia.org This has led to the exploration of various ester and amide derivatives to modulate the biological activity of monensin. nih.gov
Derivatives with Altered Cation Selectivity (e.g., K+/Na+ selectivity)
Monensin naturally exhibits a higher selectivity for sodium ions (Na+) over potassium ions (K+). nih.govsemanticscholar.orgbiorxiv.org However, chemical modifications at specific positions on the monensin molecule can alter this selectivity.
Studies have shown that modifications at the C-26 position can lead to a significant shift in cation preference. For example, certain derivatives of monensin with a modified C-26 hydroxyl group have demonstrated an inversion of transport selectivity, favoring K+ over Na+. nih.govacs.org This change in selectivity is dependent on the specific modification; suppression of the C-26 hydroxyl group altogether eliminates this inverted selectivity. nih.govacs.org
The alteration of cation selectivity through chemical modification has been a key area of research. For instance, some monensin derivatives have been shown to increase the effective transport of K+ while decreasing the transport of Na+. nih.gov This inversion of selectivity has been linked to enhanced biological activities, such as improved antibacterial activity against Bacillus cereus and antimalarial activity against Plasmodium falciparum. nih.gov
The following table summarizes the cation selectivity of monensin and some of its derivatives:
| Compound/Derivative | Primary Cation Selectivity | Reference |
| Monensin | Na+ > K+ > Li+ > Rb+ > Cs+ | nih.gov |
| Monensin Methyl Ester | Primarily Na+ | researchgate.netsigmaaldrich.com |
| C-26 Modified Derivatives (e.g., 2d, 2e) | K+ > Na+ | nih.gov |
Synthetic Analogs with Enhanced Biological Activities
The synthesis of monensin analogs has been a fruitful strategy for developing compounds with enhanced or novel biological activities. nih.govnih.gov Modifications at various positions of the monensin molecule have led to derivatives with improved antimicrobial, antimalarial, and anticancer properties.
For instance, urethane (B1682113) derivatives of monensin substituted at the C-26 position have shown a tenfold increase in cation transporting properties and have been found to act as divalent ionophores. nih.govjst.go.jp These changes contribute to their enhanced antimicrobial activities, with some phenylurethanes being ten times more active against Gram-positive bacteria than monensin itself. nih.govjst.go.jp Furthermore, some of these urethane derivatives have exhibited activity against Candida albicans, Penicillium digitatum, and the malaria-causing parasite Plasmodium berghei. nih.govjst.go.jp
Modification of the C-26 position has been a particular focus for generating analogs with enhanced potency. miguelprudencio.com For example, 26-phenylaminomonensin has demonstrated significant antimicrobial activity against various bacterial strains. nih.gov Similarly, C-26 modified analogs have shown potent in vitro activity against Plasmodium falciparum, with some derivatives exhibiting IC50 values in the nanomolar range. miguelprudencio.com
Recent research has also explored macrocyclic derivatives of monensin, which have shown the ability to form complexes with both monovalent and divalent metal cations and exhibit antiproliferative activity. acs.org Additionally, a variety of ester derivatives of monensin have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines, with many showing activity at micromolar concentrations. researchgate.net Some of these analogs have demonstrated the ability to overcome drug resistance in cancer cells. acs.orgresearchgate.net
The following table provides examples of synthetic monensin analogs and their enhanced biological activities:
| Analog Type | Modification | Enhanced Activity | Reference |
| C-26 Urethanes | Substitution at C-26 | Increased antimicrobial, antifungal, and antimalarial activity | nih.govjst.go.jp |
| 26-Phenylaminomonensin | Amino group at C-26 | Potent antimicrobial activity | nih.gov |
| C-26 Modified Analogs | Various modifications at C-26 | Potent antimalarial activity against P. falciparum | miguelprudencio.com |
| Macrocyclic Derivatives | Cyclization of the monensin scaffold | Antiproliferative activity, complexation with divalent cations | acs.org |
| Ester Derivatives | Esterification at C-1 and C-26 | Antiproliferative activity against cancer cells | researchgate.net |
Correlation Between Structural Features and Mechanistic Parameters (e.g., Transport Efficiency)
The efficiency of ion transport by monensin and its derivatives is directly linked to their structural features. The pseudocyclic conformation of the monensin molecule, stabilized by hydrogen bonds, creates a cavity that can bind cations. nih.govsemanticscholar.org The lipophilicity of the molecule, influenced by its alkyl groups, allows it to traverse lipid membranes. biorxiv.org
The relationship between structure and transport efficiency is complex. For instance, while increased lipophilicity in some 7-O-benzylmonensin derivatives was expected to increase Na+ ion permeability, some derivatives showed lower permeability than the parent compound, suggesting that steric factors can also play a significant role. jst.go.jp
The following table outlines the correlation between structural features and mechanistic parameters:
| Structural Feature | Mechanistic Parameter | Impact on Activity | Reference |
| Free Carboxyl Group | Electroneutral Na+/H+ antiport | Essential for this specific transport mechanism | nih.gov |
| Esterified Carboxyl Group | Potential for proton channel formation | Allows for ion transport via a different mechanism | researchgate.net |
| C-26 Hydroxyl Group | Cation selectivity (Na+ vs. K+) | Modification can invert selectivity, enhancing specific biological activities | nih.govnih.govacs.org |
| Overall Conformation (Head-to-tail chelation) | Ionophore ability | Essential for maintaining transport function | nih.govacs.org |
| Lipophilicity and Steric Factors | Ion transport efficiency | Influences the rate of membrane permeation | jst.go.jp |
| Combined Na+ and K+ Transport | Biological activity (e.g., antimalarial) | Overall transport efficiency can be more critical than selectivity | nih.govacs.org |
Emerging Research Frontiers
Exploration of New Semi-synthetic Derivatives for Specific Research Applications
The inherent biological activity of monensin (B1676710) has spurred extensive research into the creation of semi-synthetic derivatives to enhance or modify its properties for specific research purposes. The esterification of the parent monensin molecule at its terminal carboxylic acid group to form Monensin Methyl Ester is a primary example, altering its chemical characteristics by converting the carboxylic acid to a methyl ester. ontosight.ai This modification can influence its solubility, stability, and how it interacts with biological membranes. ontosight.ai
Scientific exploration in this area is dynamic, with numerous studies focusing on synthesizing and evaluating a wide array of new derivatives. These efforts often involve modifications at key positions on the monensin molecule, such as the C-1 carboxyl group and the C-26 primary hydroxyl group. nih.govresearchgate.net
Key Research Findings:
Ester and Amide Derivatives: A significant body of research has been dedicated to creating ester and amide derivatives of Monensin A. nih.govresearchgate.net For instance, a series of structurally diverse esters, including those at the C-1 and C-26 positions, have been synthesized and assessed for their antiproliferative activity against various human cancer cell lines in vitro. researchgate.netresearchgate.net
Modification and Activity: Chemical modifications, even subtle ones, can lead to significant changes in biological function. For example, modifying the C-26 position has been shown to alter the ion-carrying preference of the molecule. Some derivatives exhibit an inverted selectivity, favoring the transport of potassium (K+) ions over sodium (Na+) ions, a reversal of the parent molecule's preference. nih.govacs.org This shift in ionophore properties can, in turn, affect the derivative's antimicrobial and antimalarial activities. nih.govacs.org
Targeted Applications: The goal of creating these new analogs is often to develop tools with more potent or selective biological effects for research applications. Studies have identified synthetic analogs that show greater potency and selectivity against breast cancer cells compared to the original monensin molecule in both cell monolayer and organoid models. biorxiv.org These derivatives serve as valuable probes for studying complex biological processes like cell migration, signal transduction, and developmental pathways. biorxiv.org
The synthesis of these novel derivatives is a testament to the ongoing efforts to harness and refine the unique properties of the monensin scaffold for advanced scientific investigation.
Deeper Elucidation of Complex Biological Interactions in In Vitro Systems
Monensin Methyl Ester and its parent compound, Monensin, are known for their primary biological effect: the disruption of ionic balance across cellular membranes. ontosight.ai As ionophores, they facilitate the transport of cations, primarily monovalent ones like Na+ and K+, across lipid membranes, leading to changes in cellular pH, osmotic balance, and membrane potential. ontosight.aiwikipedia.org This fundamental action underpins their broad range of biological activities observed in in vitro systems.
Recent research has focused on dissecting these complex interactions with greater precision. The esterification of the carboxyl group in Monensin Methyl Ester is a critical modification that significantly influences its interaction with biological systems. While the parent Monensin A acts as a typical ion carrier, studies suggest that Monensin Methyl Ester can function as a channel-forming ionophore. nih.gov
Detailed Research Findings:
Ion Transport Mechanisms: In vitro studies using systems like human erythrocytes have been instrumental in detailing the ionophore properties of monensin derivatives. acs.org By employing techniques such as 23Na Nuclear Magnetic Resonance (NMR) and potentiometry for K+ and H+ ions, researchers can measure the influx and efflux of specific ions. acs.org These studies have confirmed that modifications to the monensin structure, such as those in Monensin Methyl Ester, directly impact the efficiency and selectivity of cation transport. acs.org
Antimicrobial and Antimalarial Activity: The antimicrobial properties of monensin and its derivatives are a direct consequence of their ability to disrupt ion gradients in pathogens. wikipedia.orgstanford.edu In vitro investigations have demonstrated that Monensin Methyl Ester and other derivatives possess activity against various microorganisms. nih.govstanford.edu For example, certain ester derivatives have shown inhibitory effects on the growth of Candida species. stanford.edu Furthermore, in vitro studies against Plasmodium falciparum, the parasite responsible for malaria, have shown that the antimalarial action is linked to the disruption of vacuolar functions within the parasite. nih.govstanford.edu
Cellular Pathway Interference: Beyond simple ion transport, research indicates that monensin can interfere with fundamental cellular processes. It is known to block intracellular protein transport, specifically by affecting the Golgi apparatus. wikipedia.org More recent in vitro studies have shown that monensin can inhibit signaling pathways critical for cell growth and proliferation, such as the Wnt signaling pathway. medchemexpress.com
These in vitro investigations are crucial for building a comprehensive understanding of how Monensin Methyl Ester interacts with cells at a molecular level, providing the foundational knowledge for its use as a tool in cell biology and pharmacology research.
Advancements in Biosynthetic Engineering for Novel Analog Production
The natural source of monensin is the bacterium Streptomyces cinnamonensis, which produces a mixture of related compounds, primarily Monensin A and Monensin B. wikipedia.orgmedchemexpress.com The ratio of these two major analogues produced during fermentation is dependent on the intracellular pools of specific precursor molecules: ethylmalonyl-CoA and methylmalonyl-CoA. medchemexpress.comglpbio.com This natural biosynthetic pathway presents a tantalizing target for genetic and metabolic engineering to produce novel monensin analogs.
Advancements in biosynthetic engineering aim to manipulate the genetic machinery of the producing organism to generate derivatives that may be difficult or impossible to create through traditional semi-synthetic chemistry. By understanding and modifying the genes involved in the monensin polyketide synthesis, researchers can potentially create a wider diversity of structures with unique properties.
Key Research Areas:
Precursor Supply Manipulation: Research has shown that the relative availability of ethylmalonyl-CoA and methylmalonyl-CoA is a key determinant in the final product ratio of Monensin A to Monensin B. glpbio.com One of the enzymes involved in this process is crotonyl-CoA reductase. glpbio.com Engineering the expression or activity of such enzymes could skew the production towards a desired analog or even incorporate alternative extender units, leading to novel structures.
Polyketide Synthase (PKS) Modification: The core structure of monensin is assembled by a large, multi-enzyme complex known as a Type I Polyketide Synthase (PKS). This PKS acts like a molecular assembly line, adding specific building blocks in a programmed sequence. Genetic modification of the PKS modules—for example, by altering the domains that select the extender units (acyltransferase domains) or those that control the stereochemistry—could lead to the production of new monensin variants with altered backbones.
Post-PKS Tailoring: After the polyketide chain is assembled and cyclized, it undergoes several "tailoring" steps, including oxidations, to become the final active molecule. The enzymes responsible for these modifications (e.g., oxidoreductases) are also targets for genetic engineering. Altering these tailoring enzymes could result in monensin analogs with different hydroxylation patterns or other functional group modifications, potentially leading to derivatives with altered biological activity profiles.
While still an emerging field for this specific compound, the principles of biosynthetic engineering, successfully applied to other polyketide antibiotics, hold significant promise for expanding the chemical diversity of monensin and generating novel analogs for a variety of research applications.
Development of Advanced Analytical Platforms Utilizing Monensin Methyl Ester
The unique chemical properties of Monensin Methyl Ester, particularly its function as a neutral ionophore, have made it a valuable component in the development of advanced analytical platforms. usbio.netsigmaaldrich.com Its ability to selectively interact with and transport specific cations, primarily sodium (Na+), is leveraged in the design of highly sensitive and selective sensors. wikipedia.orgchemicalbook.com
Unlike its parent compound, Monensin, which is a carboxylic ionophore, the esterified form is electrically neutral. usbio.netmedkoo.com This neutrality is a key feature for its application in certain electrochemical sensor designs, where it serves as the ion-active component responsible for the sensor's response and selectivity. medkoo.commedchemexpress.com
Applications in Analytical Chemistry:
Ion-Selective Electrodes (ISEs): A primary analytical application of Monensin Methyl Ester is in the fabrication of ion-selective electrodes, specifically for the detection of sodium ions. wikipedia.orgchemicalbook.commedkoo.com These electrodes incorporate a membrane, often a polymeric one, which is doped with Monensin Methyl Ester. The ionophore facilitates the selective transport of Na+ ions across this membrane, generating an electrical potential that can be measured and correlated to the concentration of Na+ in a sample. Research has explored using temperature variations to fine-tune the selectivity of these electrodes. sigmaaldrich.com
Ion Chromatography Detectors: Building on its utility in ISEs, Monensin Methyl Ester has been integrated into more complex analytical systems. One notable development is its use in solid-state ion-selective electrode arrays that function as detectors for ion chromatography. sigmaaldrich.com In this setup, as different ions are separated by the chromatography column, the detector provides a selective and sensitive response to sodium ions, enabling their quantification in complex mixtures. sigmaaldrich.com
Research Tools for Ion Transport Studies: Beyond its use in analytical devices, Monensin Methyl Ester itself is a tool for studying ion transport phenomena. Spectroscopic and computational methods have been used to analyze the proton channel-forming properties of the molecule, providing insights that are valuable for designing new analytical systems and understanding fundamental biological transport processes. sigmaaldrich.com
The development of these analytical platforms highlights a specialized yet important frontier for Monensin Methyl Ester, demonstrating its utility as a sophisticated chemical tool for selective ion detection and analysis.
Q & A
Q. What spectroscopic and computational methods are critical for characterizing the structural and ion-channel properties of Monensin methyl ester?
Monensin methyl ester’s conformation and ion-binding behavior are typically analyzed using Fourier-transform infrared (FTIR) spectroscopy and semiempirical computational modeling (e.g., PM5 method). FTIR identifies protonation states and hydrogen-bonding patterns in acetonitrile solutions, while computational studies simulate its ion-channel formation. These methods reveal how hydration affects its sodium/proton selectivity .
Q. How is Monensin methyl ester utilized in sodium ion-selective electrodes, and what methodologies enhance its selectivity?
Monensin methyl ester is embedded in polymeric membranes for sodium detection. Selectivity is optimized by varying temperature and membrane composition . For example, increasing temperature reduces interference from potassium ions by altering the ionophore’s mobility. Validation involves measuring potentiometric responses in mixed-ion solutions and calculating selectivity coefficients using the Nikolskii-Eisenman equation .
Q. What experimental protocols ensure reproducibility in synthesizing and characterizing Monensin methyl ester derivatives?
Key steps include:
- Synthesis : Methylation of Monensin A under anhydrous conditions using methyl iodide.
- Characterization :
Advanced Research Questions
Q. How can the Taguchi experimental design optimize reaction conditions for Monensin methyl ester synthesis?
The Taguchi method (L9 orthogonal array) identifies critical parameters (e.g., catalyst concentration, temperature) with minimal experimental runs. For example, catalyst concentration (e.g., NaOH) is often the most influential factor. Signal-to-noise (S/N) ratios prioritize parameters, while ANOVA quantifies their contributions. This approach reduced variability in biodiesel methyl ester yields by 25% and could be adapted for Monensin derivatives .
Q. What statistical approaches address heterogeneity and bias in meta-analyses of Monensin methyl ester’s biological activity?
- Heterogeneity : Calculate I² to quantify inconsistency across studies (I² >50% indicates significant heterogeneity). Use random-effects models if heterogeneity is high .
- Bias detection : Apply funnel plot asymmetry tests (Egger’s regression) to identify publication bias. For example, asymmetry in studies reporting antibacterial efficacy may suggest underreporting of negative results .
Q. How do computational models correlate with experimental data in predicting Monensin methyl ester’s proton transport mechanisms?
Semiempirical methods (e.g., PM5) model the ester’s hydrated forms in lipid bilayers, predicting proton hopping via water molecules. These models align with FTIR data showing protonated carbonyl groups facilitating ion transport. Discrepancies arise in anhydrous conditions, highlighting the need for hybrid QM/MM simulations to refine solvation effects .
Q. What validation strategies ensure batch-to-batch consistency in Monensin methyl ester for longitudinal studies?
Q. How should researchers resolve contradictions between spectroscopic and crystallographic data for Monensin methyl ester complexes?
- Scenario : FTIR suggests monodentate binding, while X-ray crystallography shows bidentate coordination.
- Resolution : Conduct solid-state NMR to probe local environments and molecular dynamics simulations to assess flexibility. Contradictions may arise from solvent-induced conformational changes .
Methodological Guidelines
Q. What are the essential reporting standards for publishing Monensin methyl ester research?
- Synthesis : Document molar ratios, catalyst purity, and reaction times.
- Characterization : Provide raw spectral data (FTIR, NMR) in supplementary files.
- Data analysis : Report confidence intervals for bioactivity metrics (e.g., IC50 ± SEM) and software used (e.g., Gaussian for computational studies) .
Q. How can researchers design robust dose-response studies for Monensin methyl ester’s antiprotozoal effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
